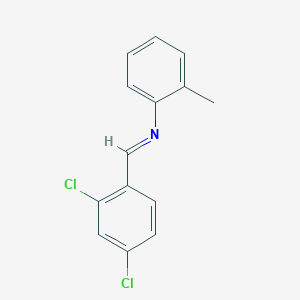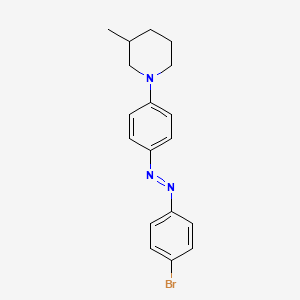
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine is a synthetic organic compound characterized by the presence of a bromophenylazo group attached to a phenyl ring, which is further connected to a methylpiperidine moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with 4-aminophenyl-3-methylpiperidine under controlled conditions to form the azo compound.
Reaction Conditions: The diazotization reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0-5°C). The coupling reaction is performed in a basic medium, often using sodium hydroxide or sodium acetate, at room temperature.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of the corresponding amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties. It is also employed in the development of new materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may affect various cellular pathways, including those related to apoptosis, cell cycle regulation, and oxidative stress. Its effects on these pathways can lead to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-Bromophenylazo)phenyl)-3-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromophenyl)thiazol-2-amine and N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide share structural similarities with this compound.
Uniqueness: The presence of the azo group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. Its ability to undergo specific reactions and its potential biological activities distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
195451-73-1 |
|---|---|
Molekularformel |
C18H20BrN3 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(4-bromophenyl)-[4-(3-methylpiperidin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C18H20BrN3/c1-14-3-2-12-22(13-14)18-10-8-17(9-11-18)21-20-16-6-4-15(19)5-7-16/h4-11,14H,2-3,12-13H2,1H3 |
InChI-Schlüssel |
OBRCCIFDDNEESO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


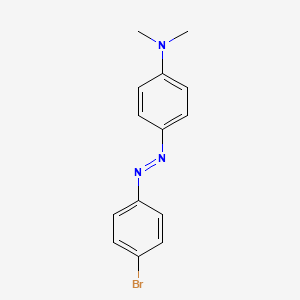
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)






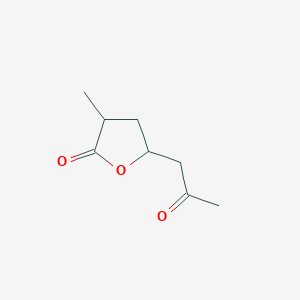
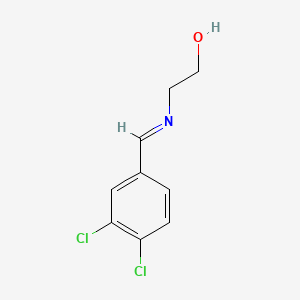
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
